N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE
Description
N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group and an isoindoline moiety
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-8-9-14-15(10-12)19(24)21(18(14)23)11-20(13(2)22)16-6-4-5-7-17(16)25-3/h4-7,12,14-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHJFAKRHKWFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CN(C3=CC=CC=C3OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the isoindoline intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoline moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound may undergo substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE may have several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Organic Synthesis: The compound may be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound may be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the methoxyphenyl group may enhance its ability to interact with certain molecular targets, while the isoindoline moiety may contribute to its stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
